1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate
Overview
Description
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is a specialized acrylate compound characterized by its unique perfluorinated carbon chain. This compound is known for its low surface energy, high thermal stability, and chemical inertness, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is a type of acrylate monomer .
Mode of Action
The compound interacts with surfaces to modify their properties. It is often used to create superhydrophobic-superoleophilic membranes . The fluorine moieties in the compound are responsible for the superhydrophobic property of the as-deposited films .
Biochemical Pathways
Its superhydrophobic and superoleophilic properties can be utilized in various applications, such as oil-water separation .
Pharmacokinetics
It is primarily used in materials science applications .
Result of Action
The primary result of the action of this compound is the creation of surfaces that are both superhydrophobic (water-repelling) and superoleophilic (oil-attracting). This unique combination of properties allows for efficient oil-water separation .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. Specific details would depend on the exact conditions and the nature of the surface being modified .
Biochemical Analysis
Biochemical Properties
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate plays a significant role in biochemical reactions due to its fluorinated structure, which imparts unique hydrophobic and lipophobic properties. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially altering their biochemical functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and affecting membrane-associated proteins and receptors. This disruption can lead to changes in cell signaling and metabolic pathways, ultimately impacting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated segments of the compound can interact with hydrophobic pockets of proteins and enzymes, leading to inhibition or activation of their functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but prolonged exposure can lead to gradual degradation, affecting its efficacy and impact on cells. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its beneficial effects on cellular processes. At high doses, the compound can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s and esterases play a crucial role in the metabolism of this compound, leading to the formation of intermediate metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it can exert its effects on cellular functions. The localization of the compound within these subcellular structures can impact its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate typically involves the reaction of perfluoroundecanol with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate primarily undergoes polymerization reactions due to the presence of the acrylate group. It can also participate in radical and ionic polymerization reactions .
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Radical Polymerization: Conducted in the presence of radical initiators at elevated temperatures.
Ionic Polymerization: Requires the use of catalysts such as Lewis acids.
Major Products: The primary products formed from these reactions are polymers and copolymers with unique properties such as hydrophobicity and oleophobicity, making them suitable for coatings and surface treatments .
Scientific Research Applications
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique surface properties.
Biology: Employed in the development of biomaterials with non-stick properties.
Medicine: Investigated for use in medical devices and coatings to prevent biofouling.
Industry: Utilized in the production of superhydrophobic and oleophobic coatings for textiles, electronics, and other materials
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl acrylate
- 1H,1H,2H,2H-Perfluorododecyl acrylate
Comparison: 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is unique due to its longer perfluorinated chain compared to similar compounds. This results in enhanced hydrophobic and oleophobic properties, making it more effective in applications requiring extreme repellency .
Properties
IUPAC Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F13O2/c1-2-8(28)29-7-5-3-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2H,1,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZIOPYUTZFTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-61-6 | |
Record name | 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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